ethynyl(triphenyl)phosphanium;gold

Description

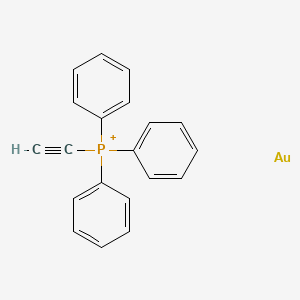

Ethynyl(triphenyl)phosphanium;gold is a gold(I) complex featuring a triphenylphosphine ligand modified with an ethynyl group. The structure combines a positively charged phosphanium moiety (PPh₃-C≡C⁺) coordinated to a gold(I) center. This compound is part of a broader class of organogold complexes, where the electronic and steric properties of the ligand significantly influence reactivity and applications in catalysis and medicinal chemistry .

The ethynyl group introduces a linear, electron-withdrawing character, which stabilizes the gold center and modulates its electrophilicity. Such complexes are typically synthesized via transmetallation or ligand-exchange reactions, often starting from chloro(triphenylphosphine)gold(I) [(Ph₃P)AuCl] and substituting the chloride with an ethynyl derivative under basic conditions .

Properties

CAS No. |

91071-10-2 |

|---|---|

Molecular Formula |

C20H16AuP+ |

Molecular Weight |

484.3 g/mol |

IUPAC Name |

ethynyl(triphenyl)phosphanium;gold |

InChI |

InChI=1S/C20H16P.Au/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h1,3-17H;/q+1; |

InChI Key |

QRYLAOLLEFLFTM-UHFFFAOYSA-N |

Canonical SMILES |

C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor. One common method is the reaction of triphenylphosphine with gold chloride in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethynyl(triphenyl)phosphanium;gold undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gold(III) complexes.

Reduction: Reduction reactions can revert gold(III) complexes back to gold(I) states.

Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligand can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include halogens and peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions typically involve the use of other phosphines or nitrogen-based ligands under mild conditions.

Major Products Formed

The major products formed from these reactions include various gold complexes with different oxidation states and ligand environments. These products are often characterized by their unique spectroscopic and structural properties .

Scientific Research Applications

Ethynyl(triphenyl)phosphanium;gold has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for treating diseases such as cancer.

Mechanism of Action

The mechanism by which ethynyl(triphenyl)phosphanium;gold exerts its effects involves the coordination of the gold atom to various substrates. The gold atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with electron-rich sites on the substrates .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.